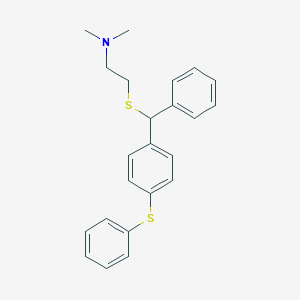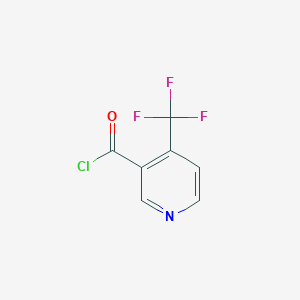
Fmoc-L-ロイシルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Leucyl chloride: is a derivative of the amino acid leucine, protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a building block for the assembly of peptides and proteins. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, making it a valuable tool in organic synthesis.
科学的研究の応用
Chemistry: Fmoc-L-Leucyl chloride is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the stepwise assembly of complex peptides with high precision .
Biology: In biological research, Fmoc-L-Leucyl chloride is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. These peptides can help elucidate the functions of proteins and enzymes in biological systems .
Medicine: In medicinal chemistry, Fmoc-L-Leucyl chloride is used to synthesize peptide-based drugs. These drugs can target specific proteins or pathways in the body, offering potential treatments for various diseases .
Industry: In the pharmaceutical industry, Fmoc-L-Leucyl chloride is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
作用機序
Target of Action
Fmoc-L-Leucyl chloride is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which it protects during the synthesis process . This protection is crucial in preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .
Mode of Action
The Fmoc group in Fmoc-L-Leucyl chloride is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is typically used for this purpose, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-L-Leucyl chloride plays a significant role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s introduction and subsequent removal enable the precise assembly of amino acids in the desired sequence .
Pharmacokinetics
The compound’s stability under various conditions, such as its resistance to acid, is crucial for its role in peptide synthesis .
Result of Action
The primary result of Fmoc-L-Leucyl chloride’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, Fmoc-L-Leucyl chloride prevents unwanted side reactions and ensures the correct assembly of the peptide .
Action Environment
The action of Fmoc-L-Leucyl chloride is influenced by the environmental conditions of the reaction . For instance, the compound is stable under acidic conditions but labile under basic conditions . Therefore, the pH of the reaction environment plays a crucial role in the compound’s efficacy and stability .
生化学分析
Biochemical Properties
Fmoc-L-Leucyl chloride interacts with various biomolecules in the context of peptide synthesis. The Fmoc group is typically removed with a base such as pyridine . This process is crucial for the synthesis of peptides, including ones of significant size and complexity .
Cellular Effects
Fmoc-modified amino acids and short peptides have been shown to possess eminent self-assembly features and show potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Molecular Mechanism
The Fmoc group in Fmoc-L-Leucyl chloride serves as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by a base, typically piperidine .
Temporal Effects in Laboratory Settings
The Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions
Metabolic Pathways
Fmoc-modified amino acids are known to be involved in peptide synthesis .
Subcellular Localization
The prediction of protein subcellular localization from their amino acid sequences is an active area of research in bioinformatics .
準備方法
Synthetic Routes and Reaction Conditions: Fmoc-L-Leucyl chloride is synthesized by reacting leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide. The base, often sodium bicarbonate or triethylamine, neutralizes the hydrochloric acid formed during the reaction, driving the reaction to completion .
Industrial Production Methods: Industrial production of Fmoc-L-Leucyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions: Fmoc-L-Leucyl chloride primarily undergoes substitution reactions, where the chloride group is replaced by other nucleophiles. It can also participate in coupling reactions to form peptide bonds.
Common Reagents and Conditions:
Major Products: The major products of these reactions are Fmoc-protected peptides or amino acid derivatives, which can be further deprotected to yield the desired peptides or proteins .
類似化合物との比較
Fmoc-L-Alanyl chloride: Similar to Fmoc-L-Leucyl chloride but derived from alanine.
Fmoc-L-Valyl chloride: Derived from valine, this compound is used to introduce valine residues into peptides.
Fmoc-L-Isoleucyl chloride: Similar to Fmoc-L-Leucyl chloride but derived from isoleucine.
Uniqueness: Fmoc-L-Leucyl chloride is unique due to the specific properties of leucine. Leucine has a hydrophobic isobutyl side chain, which imparts hydrophobicity and flexibility to peptides. This makes Fmoc-L-Leucyl chloride particularly useful in the synthesis of peptides that require these properties .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFVICGSTUKMS-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)



![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)





